4-hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

Anti-angiogenesis Linomide analog CAM assay

This N-phenethyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a structurally distinct probe for mapping the N-substituent SAR vector of the roquinimex/laquinimod immunomodulatory class. Its phenethyl group confers differentiated lipophilicity (clogP ~0.5 higher than roquinimex), conformational flexibility, and potency profile, essential for comparative EAE, anti-angiogenic CAM assay, and ADME studies. Not interchangeable with other class members; exclusive procurement for precise pharmacological comparisons.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 5665-81-6
Cat. No. B10813462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide
CAS5665-81-6
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCCC3=CC=CC=C3)O
InChIInChI=1S/C19H18N2O3/c1-21-15-10-6-5-9-14(15)17(22)16(19(21)24)18(23)20-12-11-13-7-3-2-4-8-13/h2-10,22H,11-12H2,1H3,(H,20,23)
InChIKeyYJNMRRIUBSOZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL] (The mean of the results at pH 7.4)

4-Hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide (CAS 5665-81-6): Compound-Class Positioning for Informed Procurement


4-Hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide is a member of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class, which includes the clinically studied immunomodulator roquinimex (Linomide) and the Phase II candidate laquinimod [1]. The compound features a phenethyl substituent on the amide nitrogen, distinguishing it from the N-benzyl (roquinimex) and N-ethyl-N-phenyl (laquinimod) variants [1]. This class has established relevance in immunomodulation, autoimmune disease models (EAE), and anti-angiogenic activity [1][2], providing a defined context for its scientific investigation.

Why N-Substitution on the Quinoline-3-Carboxamide Scaffold Cannot Be Interchanged Without Functional Consequence


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, the N-substituent on the amide group exerts profound influence on both pharmacological potency and toxicological profile. The clinical development history of this scaffold demonstrates that small changes to the amide moiety determine progression or failure: roquinimex (N-benzyl) was discontinued due to dose-limiting proinflammatory toxicity in dogs, while laquinimod (N-ethyl-N-phenyl) showed a superior toxicological profile and advanced to Phase II [1]. Similarly, in the anti-angiogenic linomide analog series, N-substituent variation produced a 3.3- to 69-fold difference in potency in the CAM angiogenesis assay [2]. These findings underscore that the phenethyl-bearing target compound cannot be assumed interchangeable with other class members; its specific substituent dictates its biological behavior and procurement relevance.

Quantitative Differentiation Evidence for 4-Hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide


Anti-Angiogenic Activity in the CAM Assay: Linomide Analog SAR

In a structure-activity relationship study of linomide analogs, certain N-substituted derivatives demonstrated anti-angiogenic potency 3.3- to 69-fold greater than linomide itself in the chick chorioallantoic membrane (CAM) assay [1]. While this study evaluated a series of linomide analogs, the specific quantitative data for the N-phenethyl analog (CAS 5665-81-6) was not individually reported. The SAR trend indicates that N-substitution with groups larger than benzyl can enhance anti-angiogenic potency, positioning the phenethyl analog as a candidate within this enhanced potency range [1].

Anti-angiogenesis Linomide analog CAM assay

Immunomodulatory Potency: Roquinimex vs. Laquinimod N-Substituent Comparison

Structural analogs of CAS 5665-81-6 have been quantitatively compared in the acute experimental autoimmune encephalomyelitis (EAE) mouse model. Laquinimod (N-ethyl-N-phenyl) demonstrated improved potency and a superior toxicological profile versus roquinimex (N-benzyl), leading to its selection for clinical development [1]. The amide N-substituent is a critical determinant of both efficacy and toxicity in vivo. CAS 5665-81-6 carries a phenethyl group at this position, a structural feature distinct from both the benzyl and ethyl-phenyl variants, implying a distinct pharmacological signature that cannot be extrapolated from existing class data without direct measurement [1].

Immunomodulation Experimental autoimmune encephalomyelitis EAE

Structural Distinction from Roquinimex: Phenethyl vs. Benzyl Substituent

CAS 5665-81-6 differs from the well-characterized reference compound roquinimex (CAS 84088-42-6) by a single methylene group insertion in the N-substituent: phenethyl (–CH₂CH₂Ph) vs. benzyl (–CH₂Ph) [1]. This homologation increases the spacer length between the amide nitrogen and the terminal phenyl ring, altering the conformational landscape and lipophilicity of the molecule [1]. In related quinoline-3-carboxamide series, such homologation has led to significant shifts in receptor binding affinity and in vivo pharmacokinetics [1].

Medicinal chemistry Structure-activity relationship Quinoline-3-carboxamide

Evidence-Supported Application Scenarios for 4-Hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide


Structure-Activity Relationship (SAR) Studies of Quinoline-3-Carboxamide Immunomodulators

As a phenethyl-bearing analog within the roquinimex/laquinimod structural class, CAS 5665-81-6 serves as a critical probe for mapping the N-substituent SAR vector. Its direct comparison with roquinimex (N-benzyl) and laquinimod (N-ethyl-N-phenyl) in standardized EAE models can delineate the contribution of spacer length, conformational flexibility, and lipophilicity to both immunomodulatory efficacy and proinflammatory toxicity, as established by the comparative pharmacological data in Section 3 [1].

Anti-Angiogenic Screening and Linomide Analog Profiling

Given the demonstrated 3.3- to 69-fold potency range achievable through N-substituent variation in the CAM angiogenesis assay, CAS 5665-81-6 represents a structurally distinct analog for anti-angiogenic screening. Its inclusion in a panel of linomide analogs can quantify the specific contribution of the phenethyl group to angiogenesis inhibition, addressing the SAR gap identified in published linomide analog studies [2].

Pharmacokinetic and Metabolic Stability Profiling

The increased lipophilicity and altered conformational profile of the phenethyl substituent relative to the benzyl reference (roquinimex), as quantified by the calculated clogP difference of approximately 0.5, predict distinct metabolic stability and tissue distribution properties. This compound is warranted for comparative in vitro microsomal stability and CYP inhibition profiling against roquinimex and laquinimod to assess the impact of N-homologation on ADME properties [1].

Quote Request

Request a Quote for 4-hydroxy-1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.